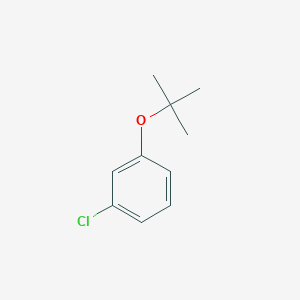
1-(Tert-butoxy)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxy)-3-chlorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butoxy group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxy)-3-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butoxy)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the tert-butoxy group, yielding simpler benzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions typically produce carbonyl compounds.
- Reduction reactions result in simpler benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Tert-butoxy)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and other advanced materials.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Industrial Chemistry: The compound is utilized in the production of various industrial chemicals and additives
Mecanismo De Acción
The mechanism of action of 1-(Tert-butoxy)-3-chlorobenzene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage under acidic or basic conditions, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, facilitating various chemical transformations. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparación Con Compuestos Similares
- 1-(Tert-butoxy)-4-chlorobenzene
- 1-(Tert-butoxy)-2-propanol
- tert-Butyl 4-chlorophenyl ether
Comparison: 1-(Tert-butoxy)-3-chlorobenzene is unique due to the position of the tert-butoxy group and the chlorine atom on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to 1-(Tert-butoxy)-4-chlorobenzene, the 3-chloro derivative may exhibit different reactivity patterns due to the electronic and steric effects of the substituents .
Propiedades
Número CAS |
123195-73-3 |
|---|---|
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
1-chloro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 |
Clave InChI |
MJGVPJDEMMMUFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


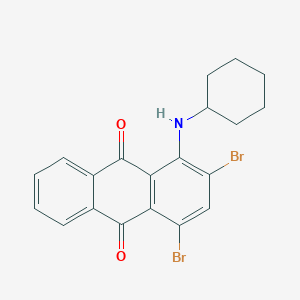
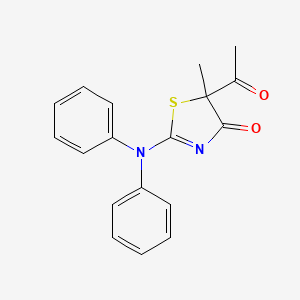
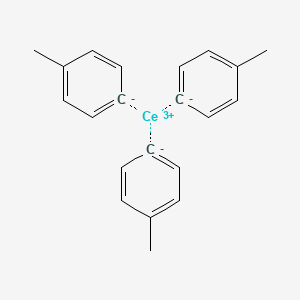

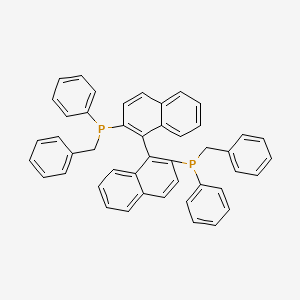
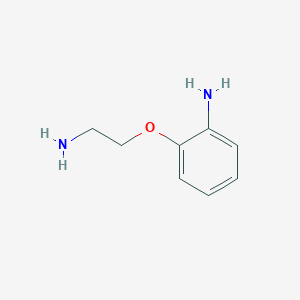
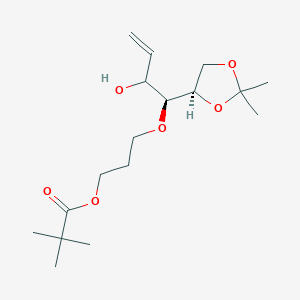
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)


![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)



